![molecular formula C6H5N3S B3236022 benzo[d][1,2,3]thiadiazol-4-aMine CAS No. 13599-80-9](/img/structure/B3236022.png)

benzo[d][1,2,3]thiadiazol-4-aMine

Overview

Description

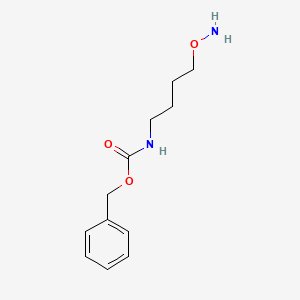

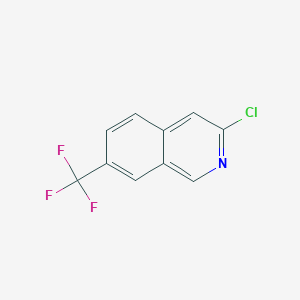

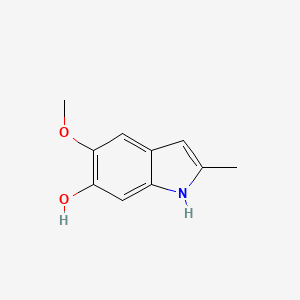

Benzo[d][1,2,3]thiadiazol-4-amine is a chemical compound with the linear formula C6H5N3S . It has a molecular weight of 151.19 . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The molecular structure of benzo[d][1,2,3]thiadiazol-4-aMine has been analyzed using X-ray diffraction analysis and ab initio calculations . The electronic structure and delocalization in benzo[d][1,2,3]thiadiazole were studied and compared to the corresponding properties of benzo[c][1,2,5]thiadiazole (BBT) .Chemical Reactions Analysis

The chemical reactions involving benzo[d][1,2,3]thiadiazol-4-aMine have been explored in several studies . For example, one study reported the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines using a one-pot three-component fusion reaction .Physical And Chemical Properties Analysis

Benzo[d][1,2,3]thiadiazol-4-aMine is a pale-yellow to yellow-brown solid . It has a molecular weight of 151.19 and its linear formula is C6H5N3S .Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells Components

Benzo[d][1,2,3]thiadiazol-4-aMine is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The electronic structure and delocalization in benzo[d][1,2,3]thiadiazol-4-aMine were studied using X-ray diffraction analysis and ab initio calculations .

Aromatic Nucleophilic Substitution Reactions

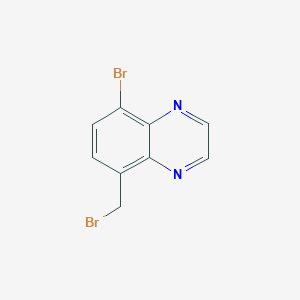

The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity, which increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .

Cross-Coupling Reactions

Bromine atoms do not reduce the ability to undergo cross-coupling reactions . 4-Bromobenzo[d][1,2,3]thiadiazol-4-aMine is an attractive object for the synthesis of monosubstituted benzo[d][1,2,3]thiadiazol-4-aMine compounds .

Synthesis of Monosubstituted Derivatives

The goal to find conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position and to use the remaining unsubstituted hydrogen or bromine atoms to obtain unsymmetrically substituted benzo[d][1,2,3]thiadiazol-4-aMine derivatives .

Organic Photovoltaic Components

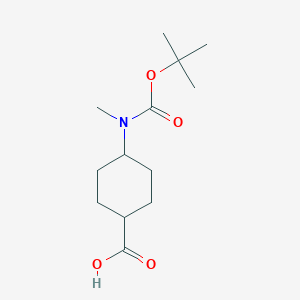

Unsymmetrically substituted benzo[d][1,2,3]thiadiazol-4-aMine derivatives are potentially interesting compounds for organic photovoltaic components .

Fluorescent Ultrathin Covalent Triazine Framework (F-CTF) Nanosheets

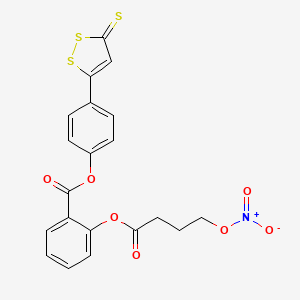

By introducing electron-deficient monomer 4,4′- (benzo[c]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets were constructed .

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with various biological targets, including protein kinases like braf and vegfr-2 . These kinases play crucial roles in cell signaling pathways, influencing cell growth and proliferation .

Mode of Action

It’s known that similar compounds can inhibit the activity of their target enzymes, thereby disrupting the associated biochemical pathways . The inhibition of these enzymes can lead to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

For instance, the inhibition of BRAF and VEGFR-2 can disrupt the MAPK/ERK pathway, a key signaling pathway involved in cell division and differentiation .

Result of Action

Similar compounds have been shown to exhibit antiproliferative effects, likely due to their inhibition of key enzymes involved in cell growth and proliferation .

Action Environment

The action, efficacy, and stability of benzo[d][1,2,3]thiadiazol-4-amine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the compound’s stability and reactivity. Additionally, the presence of other molecules can affect the compound’s ability to reach and interact with its target .

properties

IUPAC Name |

1,2,3-benzothiadiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-2-1-3-5-6(4)8-9-10-5/h1-3H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOVOJWYFIZPCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,2,3]thiadiazol-4-aMine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[(1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3235976.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236024.png)

![Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236029.png)